[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea typically involves the condensation of 4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]benzaldehyde with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale batch or continuous processes. These processes utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of [(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to form strong hydrogen bonds with the active site of the enzyme, thereby preventing the hydroxylation of monophenols and subsequent melanin synthesis . The compound’s antibacterial and anticancer activities are believed to result from its interaction with cellular proteins and DNA, leading to disruption of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar structural features but different reactivity and applications.
Urea: Structurally similar but lacks the sulfur atom, resulting in different chemical properties and applications.
Selenourea: Contains selenium instead of sulfur, leading to distinct reactivity and biological activity.
Uniqueness
[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C11H15N5S |
---|---|
Molecular Weight |
249.34 g/mol |
IUPAC Name |
[(E)-[4-[(Z)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N5S/c1-16(2)14-8-10-5-3-9(4-6-10)7-13-15-11(12)17/h3-8H,1-2H3,(H3,12,15,17)/b13-7+,14-8- |
InChI Key |
POSHFQGLPYBQSZ-GUZOQHLSSA-N |
Isomeric SMILES |
CN(C)/N=C\C1=CC=C(C=C1)/C=N/NC(=S)N |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.